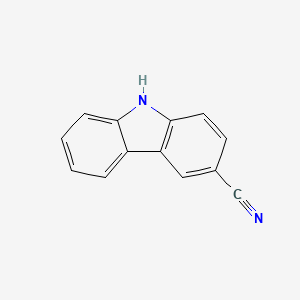

9H-Carbazole-3-carbonitrile

Vue d'ensemble

Description

9H-Carbazole-3-carbonitrile is a chemical compound with the CAS Number: 57102-93-9 . It has a molecular weight of 192.22 . It is a solid at room temperature and is stored in a dry environment . It is an asymmetric bipolar and high-triplet-energy (ET?= 3.03 eV) phosphorescent host material which could be used for hosting blue, green, red and white light emitting TADF-OLED devices .

Synthesis Analysis

A catalytic, high yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed . The synthesis routes of this compound with experiments details and outcomes are available.Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C13H8N2 . More detailed information about its structure can be found in the references .Chemical Reactions Analysis

This compound is an interesting substrate for further carbonization to obtain N-doped carbons with a high electrocatalytic activity level . More details about its chemical reactions can be found in the references .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 192.22 . More details about its physical and chemical properties can be found in the references .Applications De Recherche Scientifique

OLED Material Development

9H-Carbazole-3-carbonitrile is prominently utilized in the development of materials for organic light-emitting diodes (OLEDs). For example, compounds incorporating this compound demonstrate significant efficiency in blue phosphorescent OLEDs (Deng et al., 2013). Another study emphasizes the development of CN-modified host materials, including this compound derivatives, which improve the efficiency and lifespan of both blue phosphorescent and thermally activated delayed fluorescent OLEDs (Byeon et al., 2017).

Capacitor and Electrochemical Applications

This compound has applications in electrochemical studies and capacitor development. Research on derivatives like 9-tosyl-9H-carbazole demonstrates their potential in electrochemical impedance spectroscopy and capacitor studies (Ates et al., 2011). Similarly, other studies investigate the capacitive behavior of polymers based on 9H-Carbazole derivatives, underlining their utility in advanced material applications (Ates & Uludağ, 2011).

Supramolecular and Medicinal Chemistry

The compound has also found use in supramolecular and medicinal chemistry. It serves as a versatile organic building block with potential in various chemical applications, as demonstrated by its conversion into dicarboxylic acid, a compound relevant in material science, medicinal, and supramolecular chemistry (Weseliński et al., 2014). Additionally, carbazole derivatives, including this compound, have been studied for their antimicrobial activities and therapeutic potentials in various medical applications (Salih et al., 2016).

Safety and Hazards

Orientations Futures

9H-Carbazole-3-carbonitrile is a promising material for various applications. It is an asymmetric bipolar and high-triplet-energy phosphorescent host material which could be used for hosting blue, green, red and white light emitting TADF-OLED devices . It is also an interesting substrate for the further carbonization to obtain N-doped carbons with a high electrocatalytic activity level .

Mécanisme D'action

Target of Action

The primary target of 9H-Carbazole-3-carbonitrile is Ferredoxin CarAc . This protein is part of the multicomponent carbazole 1,9a-dioxygenase (CARDO) system, which converts carbazole into 2-aminobiphenyl-2,3-diol . Another target is the Terminal oxygenase component of carbazole .

Mode of Action

It is known that it acts as a mediator in the electron transfer from carad to caraa . This interaction with its targets leads to changes in the biochemical pathways involved in the metabolism of carbazole .

Biochemical Pathways

The compound affects the biochemical pathways involved in the metabolism of carbazole

Result of Action

It is known that the compound plays a role in the metabolism of carbazole .

Action Environment

It is known that the compound’s action can be influenced by the presence of other compounds, such as other components of the cardo system .

Analyse Biochimique

Biochemical Properties

It is known to be used as a host material in thermally activated delayed fluorescence organic light-emitting diodes (TADF-OLEDs) . This suggests that it may interact with various biomolecules involved in these processes, such as enzymes and proteins, but specific interactions have not been reported.

Cellular Effects

Given its use in TADF-OLEDs, it may influence cell function by interacting with cellular components involved in light emission

Molecular Mechanism

It is believed to increase the electron affinity to achieve a balanced hole–electron injection and transport properties while not altering electronic transition energies and maintaining a high triplet energy . This suggests that it may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Its use in TADF-OLEDs suggests that it may have long-term stability and minimal degradation

Propriétés

IUPAC Name |

9H-carbazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYLNYCULQUSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

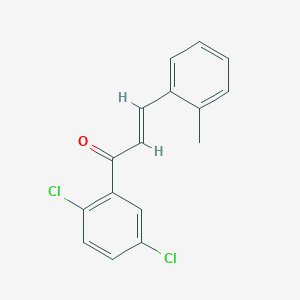

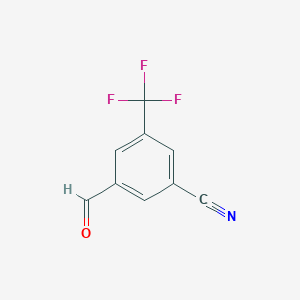

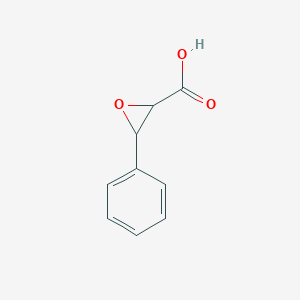

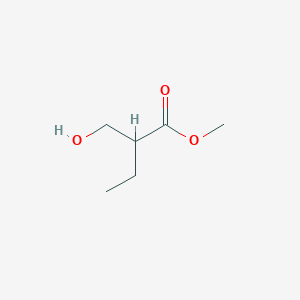

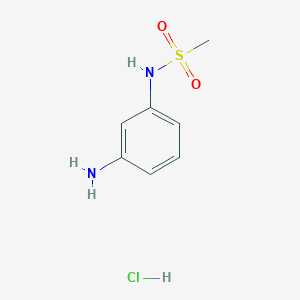

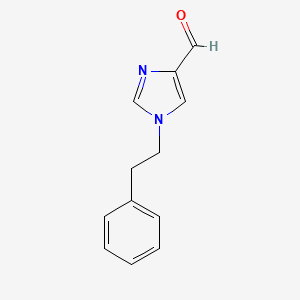

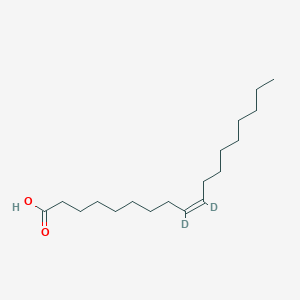

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 9H-Carbazole-3-carbonitrile of interest in OLED development?

A1: this compound and its derivatives are primarily investigated as host materials in phosphorescent OLEDs (PhOLEDs) [, , , , , , ]. This is due to their advantageous properties, which include:

- High triplet energy: This characteristic is crucial for efficiently hosting blue phosphorescent emitters, which tend to have higher triplet energy levels [, , , , , , ].

- Bipolar charge transport: The compound can transport both holes and electrons, facilitating efficient charge recombination and light emission within the OLED device [, , , ].

- Tunable properties: The structure of this compound can be modified by adding various substituents. This allows researchers to fine-tune properties such as energy levels, charge transport characteristics, and solubility to improve device performance [, , , , ].

Q2: How does the introduction of a cyano group (CN) impact this compound's properties in OLED applications?

A2: The cyano group plays a critical role in influencing the material's electronic properties and overall device performance [, , , ].

- Electron-withdrawing effect: The cyano group is strongly electron-withdrawing, leading to a decrease in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is beneficial for achieving higher electron injection and transport properties within the OLED device [, , , ].

- Increased triplet energy: The presence of the cyano group generally contributes to an increase in the triplet energy of the compound. This is particularly important for blue phosphorescent OLEDs, as it facilitates efficient energy transfer from the host to the blue emitter [, , ].

- Improved stability: The cyano group can enhance the molecule's stability, potentially leading to longer device lifetimes [].

Q3: Can you provide examples of how researchers have modified this compound to improve its performance in OLEDs?

A3: Numerous studies have explored structural modifications to enhance the properties of this compound derivatives:

- Decoration with Dibenzofuran: Connecting this compound with dibenzofuran through the 6-position of the carbazole ring yielded materials with high triplet energy and balanced charge transport, leading to highly efficient blue and green PhOLEDs [].

- Introduction of Tetraphenylsilyl and Carbazole Groups: Combining benzothienopyrimidine with a cyano group, tetraphenylsilyl, and carbazole units allowed researchers to fine-tune the LUMO level, intermolecular packing, and hole-blocking ability of the resulting materials, leading to improved device efficiency and lifetime [].

- Varying Substituents on a Bis-tridentate Ir(III) Phosphor: Researchers synthesized a series of blue-emitting bis-tridentate Ir(III) phosphors with different substituents and co-doped them with a this compound derivative. They found a correlation between the OLED device efficiency and the phosphorescence radiative lifetime, providing insights for designing efficient blue emitters [].

Q4: Are there any structural characterizations available for this compound and its derivatives?

A4: Yes, studies have reported structural data for this compound derivatives:

- 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile: This derivative was found to have a dihedral angle of 55.08° between the carbazole ring and the pendant benzene ring. The crystal packing is stabilized by π–π stacking and C—H⋯π interactions [].

- 9-p-Tolyl-9H-carbazole-3-carbonitrile: This compound exhibited a planar carbazole ring system inclined at an angle of 54.33° to the benzene ring. The crystal structure revealed weak C—H⋯N and C—H⋯π interactions [].

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Researchers utilize a variety of analytical techniques to understand the properties of these compounds:

- Spectroscopy: UV-Vis absorption and photoluminescence spectroscopy are routinely used to study the electronic transitions and excited-state properties of these materials. [, , , , ]

- Electrochemistry: Cyclic voltammetry measurements provide insights into the HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport in OLED devices. [, , , ]

- Thermal Analysis: Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability of these materials, a critical factor for OLED device longevity. [, , ]

- X-ray Diffraction: Single-crystal X-ray diffraction analysis is utilized to determine the molecular structure and packing arrangement in the solid state. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 3-ethynyl-](/img/structure/B3145228.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,5-dichlorophenyl)prop-2-en-1-one](/img/structure/B3145231.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)